molecular formula C14H16F3N7 B612096 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile CAS No. 1374828-69-9

2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B612096
CAS No.: 1374828-69-9
M. Wt: 339.32 g/mol
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNE-0877 is a highly potent and selective LRRK2 inhibitor. Leucine-rich repeat kinase 2 (LRRK2) has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson's disease therapy.

Scientific Research Applications

  • Antimicrobial Agents: A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties. These compounds, including structures similar to your specified chemical, were evaluated for their antibacterial and antifungal activity (Holla et al., 2006).

  • Anticancer Activity: Hadiyal et al. (2020) conducted research on microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including compounds with structural resemblance to "2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile." These compounds showed promising anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

  • Synthesis and Structural Analysis: Several studies have focused on the synthesis and structural characterization of similar compounds. For instance, Liu et al. (2009) reported the synthesis of a racemic compound related to the specified chemical, providing insights into its molecular structure and properties (Liu et al., 2009).

  • Heterocyclic Synthesis: Ivashchenko et al. (1980) synthesized heteroaromatic ligands containing a pyrimidine ring, a key structural component in your specified chemical. This research contributes to the understanding of the chemical behavior and potential applications of such compounds (Ivashchenko et al., 1980).

  • Bioactive Pharmacophore Sites: Titi et al. (2020) explored the synthesis of pyrazole derivatives, including structures analogous to the specified compound, and assessed their potential as antitumor, antifungal, and antibacterial agents. This research adds to the understanding of the bioactive properties of such compounds (Titi et al., 2020).

Mechanism of Action

Target of Action

GNE-0877, also known as ANGHS285FG or 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile, is a highly potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a compelling target for a potential disease-modifying Parkinson’s disease therapy .

Mode of Action

GNE-0877 interacts with LRRK2 by inhibiting its kinase activity . This inhibition is achieved in a dose-dependent manner, as observed in the brain of LRRK2 G2019S mice . The compound has shown significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes .

Biochemical Pathways

The inhibition of LRRK2 kinase activity by GNE-0877 affects the lysosomal function, which is believed to be a key cellular feature in the pathogenesis of Parkinson’s disease . Aberrant LRRK2 kinase activity can lead to lysosomal dysregulation, contributing to the build-up of α-synuclein and the disruption of neuronal health .

Result of Action

The inhibition of LRRK2 by GNE-0877 has been shown to improve lysosomal function in cellular models of disease, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease . This suggests that GNE-0877 could potentially correct lysosomal dysfunction in patients with Parkinson’s disease.

Action Environment

Minor changes were seen in the lungs, likely due to loss of lrrk2 function rather than a toxic effect of the inhibitor . This suggests that the biological environment and genetic factors (such as the presence of LRRK2 mutations) could potentially influence the action and efficacy of GNE-0877.

Biochemical Analysis

Biochemical Properties

GNE-0877 shows significantly enhanced LRRK2 cellular potency and low turnover in human liver microsomes and hepatocytes with no evidence of glucuronidation . Invitrogen kinase-selectivity profiling of GNE-0877 at 0.1 μM resulted in only four kinases showing greater than 50% inhibition, suggesting that GNE-0877 is a highly selective LRRK2 inhibitor .

Cellular Effects

GNE-0877 reduces LRRK2 activity in human embryonic kidney (HEK) with 293 cells overexpressing LRRK2 G2019S, peripheral blood mononuclear cells (PBMCs), and brain tissues of cynomolgus macaques . It rescues lysosomal morphology in neuroglioma cells and lysosomal protein degradation in mouse astrocytes with endogenous expression of LRRK2 G2019S .

Molecular Mechanism

GNE-0877 exerts its effects at the molecular level by inhibiting the kinase activity of LRRK2 . This inhibition leads to a decrease in phosphorylation of LRRK2 substrates . The mechanism of action of GNE-0877 is predicted to correct lysosomal dysfunction and neurodegenerative sequelae .

Temporal Effects in Laboratory Settings

It has been demonstrated that GNE-0877 shows robust concentration-dependent inhibition of Ser1292 autophosphorylation in BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation .

Dosage Effects in Animal Models

GNE-0877 has been evaluated for its ability to inhibit in vivo LRRK2 Ser1292 autophosphorylation using BAC transgenic mice expressing human LRRK2 protein with the G2019S Parkinson’s disease mutation . Using free-drug concentrations, robust concentration-dependent inhibition of Ser1292 autophosphorylation was observed for GNE-0877 .

Metabolic Pathways

It is known that LRRK2, the target of GNE-0877, plays a role in regulating lysosomal function .

Transport and Distribution

It is known that GNE-0877 is a brain-penetrant molecule , suggesting it can cross the blood-brain barrier.

Subcellular Localization

Given that it is a brain-penetrant molecule and a potent inhibitor of LRRK2, it is likely to be found in the same subcellular locations as LRRK2 .

Properties

IUPAC Name

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374828-69-9
Record name GNE-0877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-0877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide (250 mg, 0.7 mmol) in POCl3 (5 mL) was stirred at 90° C. for 1 hour. POCl3 was removed by evaporation, the mixture was added into ice/H2O (10 ml) and the pH of the solution was adjusted to 8 with sat.Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3). The combined organic phase was washed with sat. sodium chloride (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated to dry to give a residue which was purified by recrystallization to give 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile (100 mg, 42%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 9.18 (s, 1H), 8.29 (s, 1H), 8.14 (s, 1H), 7.10 (s, 1H), 2.91 (d, 3H), 2.22 (s, 3H), 1.94 (s, 2H). LCMS (m/z) ES+340 (m+1). Purity, 99.3% (HPLC at 214 nm); Ki=0.0005.
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is GNE-0877 and how does it work?

A1: GNE-0877 (2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile) is a potent and selective small molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2). [] LRRK2 is a protein kinase that has been strongly implicated in the development of Parkinson's disease. Mutations in the LRRK2 gene are known to increase its kinase activity, leading to neuronal dysfunction and death. GNE-0877 binds to the ATP-binding site of LRRK2, thereby inhibiting its kinase activity. [] By reducing LRRK2 activity, GNE-0877 aims to slow or halt the progression of Parkinson's disease.

Q2: What are the key advantages of GNE-0877 over other LRRK2 inhibitors?

A2: GNE-0877 exhibits several favorable characteristics compared to other LRRK2 inhibitors:

  • High Potency and Selectivity: GNE-0877 demonstrates high potency for LRRK2 inhibition and remarkable selectivity against other kinases. []
  • Excellent Brain Penetration: This compound effectively crosses the blood-brain barrier, reaching therapeutic concentrations in the brain, which is crucial for treating a neurological disorder like Parkinson's disease. []
  • Improved Metabolic Stability: GNE-0877 displays enhanced metabolic stability compared to earlier LRRK2 inhibitors, contributing to its favorable pharmacokinetic profile. []
  • Reversible Effects in Lungs: While some LRRK2 inhibitors have shown lung tissue changes in preclinical studies, GNE-0877-induced effects were found to be reversible upon drug withdrawal in non-human primates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.